4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
4-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazolone derivative characterized by a bicyclic core structure. The compound features three distinct substituents:
- Position 4: A 3,4-dichlorophenyl group, which introduces electron-withdrawing effects and enhances lipophilicity.
- Position 5: A propyl chain, contributing to intermediate lipophilicity and influencing metabolic stability.
Pyrrolopyrazolones are a class of nitrogen-containing heterocycles studied for their diverse biological activities, including kinase inhibition and anti-inflammatory effects.
Properties
Molecular Formula |
C20H17Cl2N3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-2-9-25-19(11-7-8-13(21)14(22)10-11)16-17(23-24-18(16)20(25)27)12-5-3-4-6-15(12)26/h3-8,10,19,26H,2,9H2,1H3,(H,23,24) |
InChI Key |
WKFMMABAYWEZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanistic Pathway
The synthesis begins with methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 3,4-dichlorobenzaldehyde (2 ), and propylamine (3 ) undergoing a one-pot cyclization. The reaction proceeds via a tandem Knoevenagel-Michael-cyclocondensation sequence. The aldehyde (2 ) and amine (3 ) first form an imine intermediate, which undergoes nucleophilic attack by the enolate of 1 . Subsequent cyclization and dehydration yield the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold (4 ) with the 3,4-dichlorophenyl and propyl substituents.
Table 1: Optimization of Multicomponent Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| MeOH | 25 | None | 24 |
| EtOH | 40 | AcOH | 68 |
| EtOH/AcOH | 80 | AcOH | 82 |
Key findings:
Scalability and Substrate Scope
The protocol accommodates diverse aldehydes and amines, but the 3,4-dichlorophenyl group required precise stoichiometry. Excess aldehyde (1.2 equiv) minimized side products, while propylamine (1.1 equiv) ensured complete conversion. The reaction scaled linearly from 1 mmol to 100 mmol without yield loss, demonstrating industrial applicability.
Ring-Opening Strategy with Hydrazine
Optimization of Hydrazinolysis Conditions
The dihydrochromeno-pyrrole-dione intermediate (4 ) undergoes ring-opening with hydrazine hydrate to form the pyrazole ring. Initial attempts in ethanol at 80°C yielded only 30% of the target compound (5 ). Optimization in dioxane at 40°C with a 1:5 molar ratio of 4 to hydrazine increased the yield to 89%.
Table 2: Hydrazine Reaction Optimization
| Solvent | Temperature (°C) | Molar Ratio (4:NH₂NH₂) | Yield (%) |
|---|---|---|---|
| EtOH | 80 | 1:3 | 30 |
| Dioxane | 40 | 1:5 | 89 |
| Dioxane | 80 | 1:5 | 56 |
Key findings:
Mechanistic Insights
Hydrazine attacks the lactone carbonyl of 4 , leading to ring opening and subsequent recyclization to form the pyrazole moiety. The 2-hydroxyphenyl group stabilizes the intermediate through intramolecular hydrogen bonding, directing regioselectivity.
Purification and Characterization
Crystallization and Purity Analysis
The crude product was purified via recrystallization from ethanol, yielding >95% pure 5 (HPLC). The propyl group’s hydrophobicity reduced solubility in polar solvents, facilitating isolation.
Spectral Data
-
IR (KBr) : 3280 cm⁻¹ (O-H stretch), 1712 cm⁻¹ (C=O), 1604 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.45–7.12 (m, 6H, Ar-H), 4.12 (t, 2H, N-CH₂), 3.02 (m, 2H, pyrrolidine-H), 1.55 (m, 2H, CH₂), 0.89 (t, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Alternative routes, such as Ullmann coupling for introducing the 3,4-dichlorophenyl group, were explored but resulted in lower yields (<50%) due to competing side reactions. The multicomponent approach proved superior in atom economy and step efficiency.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound is used in chemical research to study its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, the compound may be investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Data
The following table compares the target compound with structurally related pyrrolopyrazolone derivatives:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorophenyl group (target) enhances lipophilicity and may improve membrane permeability compared to the 4-chlorophenyl () and 3-fluorophenyl () groups. Fluorine’s smaller size and higher electronegativity () could alter binding specificity in biological targets.
Side Chain Variations :
- The propyl chain (target) offers moderate lipophilicity, whereas the 3-methoxypropyl group () introduces an ether oxygen, likely enhancing aqueous solubility .
- The 2-phenylethyl side chain () increases steric bulk and aromaticity, which may reduce metabolic clearance but hinder diffusion across cellular barriers .
- Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group (target and ) facilitates hydrogen bonding, a critical feature for target engagement in enzyme inhibition.
Biological Activity
The compound 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a pyrrole ring fused to a pyrazole, featuring multiple substituents that enhance its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula: C20H17Cl2N3O2
- Molecular Weight: 402.3 g/mol
1. Anti-inflammatory Activity
Compounds within the pyrrolo[3,4-c]pyrazole class have been recognized for their anti-inflammatory properties. Preliminary studies indicate that derivatives of this compound may selectively inhibit inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Properties
Recent research highlights the anticancer potential of this compound. Studies have shown that it can induce apoptosis in various cancer cell lines. For example, derivatives have been reported to exhibit IC50 values in the micromolar range against A549 lung cancer cells and other malignant cell lines . The presence of hydroxyl and halogen substituents enhances solubility and bioavailability, making these compounds promising candidates for further pharmacological exploration.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies suggest that it may bind effectively to targets such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial in cell cycle regulation .
Synthesis Methods
The synthesis of 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the dichlorophenyl and hydroxyphenyl substituents via electrophilic aromatic substitution.
- Final modifications to optimize biological activity.
Comparative Analysis
To understand the uniqueness of this compound's biological activity, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(3-chlorophenyl)-1H-pyrazole | Lacks hydroxy group; primarily studied for anti-inflammatory properties | Limited selectivity |
| 5-methyl-4-(2-hydroxyphenyl)-4H-pyrrole | Simpler structure; lower biological activity compared to the target compound | Less effective |
| 1H-pyrazolo[3,4-b]quinoline derivatives | More complex ring system; used in neuropharmacology studies | Different therapeutic applications |
The incorporation of both dichlorophenyl and hydroxyphenyl groups in the target compound enhances its potential for selective biological activity compared to these similar compounds. The propyl chain also increases lipophilicity, which may improve membrane permeability .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- In vitro studies demonstrated that certain derivatives can inhibit growth in A549 lung cancer cells with IC50 values ranging from 0.75 µM to 4.21 µM .
- Other studies reported significant inhibition rates against bacterial strains such as E. coli and Bacillus subtilis, indicating broad-spectrum antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can purity be maximized?
- Methodological Answer : A common approach involves multi-step reactions starting with the formation of the pyrrolo[3,4-c]pyrazole core, followed by regioselective substitution. For example, refluxing intermediates with chloranil in xylene (25–30 hours) facilitates oxidation and cyclization . Purification via recrystallization (e.g., methanol) or column chromatography is critical to achieve >95% purity. Solvent selection (e.g., DMF/water mixtures) and Pd-catalyzed cross-coupling (e.g., Suzuki reactions) can improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C-NMR : Resolves aromatic protons (e.g., 2-hydroxyphenyl at δ 6.80–6.88 ppm) and dihydropyrazole ring protons (δ 3.33–3.41 ppm) .
- IR Spectroscopy : Confirms hydroxyl (3237–3428 cm⁻¹) and carbonyl (1646 cm⁻¹) groups .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 471.5 for analogs) and fragmentation patterns .
Q. How can reaction conditions be tailored to introduce substituents at the 3- and 4-positions of the pyrrolo-pyrazole scaffold?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., -OH) to position halogens or alkyl chains .
- Cross-Coupling : Pd(PPh₃)₄-mediated Suzuki or Buchwald-Hartwig reactions enable aryl/heteroaryl introductions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar dihydropyrrolo-pyrazoles?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., 3,4-dichlorophenyl vs. 4-methylphenyl) and assess activity against cancer cell lines (e.g., IC₅₀ values). For example, analogs with electron-withdrawing groups (e.g., -Cl) show enhanced anticancer activity .
- Docking Simulations : Compare binding affinities to targets like tubulin or topoisomerase II, using software like AutoDock Vina .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry (e.g., Gaussian 09) to map electron density distributions, highlighting nucleophilic/electrophilic regions.
- Pharmacophore Modeling : Identify critical H-bond donors (e.g., 2-hydroxyphenyl) and hydrophobic pockets (propyl chain) for target engagement .
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action in cancer research?
- Methodological Answer :
- Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays.
- Cell Cycle Analysis : Flow cytometry to detect G2/M arrest (common for tubulin inhibitors) .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Methodological Answer :
- Prodrug Design : Mask the 2-hydroxyphenyl group with acetyl or glycosyl moieties to enhance bioavailability .
- Isosteric Replacement : Substitute the propyl chain with cyclopropyl or fluorinated analogs to reduce CYP450-mediated oxidation .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to account for this compound’s solubility limitations?
- Methodological Answer :
- Vehicle Optimization : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to improve aqueous solubility.
- Serial Dilution : Prepare stock solutions in DMSO and dilute in culture media, ensuring no precipitation .
Q. What statistical models are appropriate for analyzing synergistic effects in combination therapies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
